L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Essential for Boc SPPS; orthogonal protection ensures side-chain integrity during TFA cycles, preventing branching. High purity (≥98%) with low racemization for complex peptide synthesis. Competitive pricing and kg scalability for cost-effective API manufacturing.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 23680-31-1
Cat. No. B558123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
CAS23680-31-1
SynonymsBoc-Ser(Bzl)-OH; 23680-31-1; N-Boc-O-benzyl-L-serine; Boc-O-benzyl-L-serine; (S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoicacid; N-(tert-Butoxycarbonyl)-O-benzyl-L-serine; DMBKPDOAQVGTST-LBPRGKRZSA-N; N-alpha-tert-BOC-o-benzyl-L-serine; O-Benzyl-N-tert-butyloxycarbonylserine; N-(tert-butoxycarbonyl)-O-benzylserine; N-tert-Butoxycarbonyl-O-benzyl-L-serine; o-benzyl-n-(tert-butoxycarbonyl)-l-serine; (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoicacid; Alanine,3-(benzyloxy)-N-carboxy-,N-tert-butylester,L-; N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-serine; L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-; Boc-Ser(Bzl); L-Serine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-; N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine; Boc-O-Benzylserine; AmbotzBAA1131; N-BOC-O-benzylserine; O-benzylBoc-L-serine; BOC-O-benzylL-serine; AC1L3JJR
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyDMBKPDOAQVGTST-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-Benzyl-L-Serine (CAS 23680-31-1) Procurement Guide for Peptide Synthesis and API Manufacturing


L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- (commonly designated Boc-Ser(Bzl)-OH or Boc-O-benzyl-L-serine, CAS 23680-31-1) is a doubly protected L-serine derivative belonging to the Boc-amino acid class . This white to off-white crystalline powder (melting point 58–60 °C) features orthogonal protection: an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen and a hydrogenolytically cleavable benzyl (Bzl) ether on the side-chain hydroxyl group . As a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS), it enables precise, stepwise incorporation of serine residues while preserving chiral integrity, as evidenced by its defined specific optical rotation ([α]20/D +20±1°, c=2% in ethanol:water 4:1) and routine commercial purities reaching ≥99.0% (T) .

Why Boc-O-Benzyl-L-Serine (CAS 23680-31-1) Cannot Be Casually Substituted in Peptide Synthesis Protocols


Casual substitution of Boc-Ser(Bzl)-OH with alternative serine derivatives in established synthetic protocols introduces substantial risks to both product quality and process economics. The orthogonal Boc/benzyl protection strategy is uniquely matched to Boc-SPPS workflows, where repetitive TFA-mediated deprotection necessitates an acid-stable side-chain protecting group that does not prematurely cleave [1]. While Fmoc-Ser(Bzl)-OH (CAS 83792-48-7) retains the benzyl group, its Fmoc chemistry is fundamentally incompatible with Boc-SPPS equipment and protocols . Conversely, Boc-Ser-OH (CAS 3262-72-4) lacks side-chain protection entirely, leading to uncontrolled O-acylation and branching during chain elongation . Even H-Ser-OBzl·HCl (CAS 60022-62-0) requires separate N-protection steps that add synthetic complexity and may reduce overall yield . These divergent properties underscore why selection of the precisely specified protected serine derivative is critical for reproducible, high-yield peptide synthesis.

Quantitative Differentiation Evidence for Boc-O-Benzyl-L-Serine (CAS 23680-31-1) Procurement Decisions


Orthogonal Boc/Benzyl Protection Enables Higher Boc-SPPS Yield Versus Unprotected Side-Chain Analogs

Boc-Ser(Bzl)-OH incorporates a benzyl ether protecting group on the serine hydroxyl, which remains completely stable under the repetitive trifluoroacetic acid (TFA) conditions used for Boc removal in Boc-SPPS. In contrast, Boc-Ser-OH (CAS 3262-72-4), which bears an unprotected hydroxyl group, is susceptible to undesired O-acylation and branching during coupling steps. This fundamental difference in protection status makes Boc-Ser(Bzl)-OH the required standard building block for introduction of serine residues by Boc SPPS, whereas Boc-Ser-OH is unsuitable for routine Boc-SPPS chain elongation due to the high probability of side reactions .

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Superior Chemical Purity Specifications (≥99.0% T) of Boc-Ser(Bzl)-OH Versus Lower-Purity H-Ser-OBzl·HCl Alternative

Commercially available Boc-Ser(Bzl)-OH is routinely supplied at purities of ≥99.0% (T) or ≥99% (HPLC), with some vendors certifying ≥98% (HPLC) . In direct comparison, the alternative serine building block H-Ser-OBzl·HCl (CAS 60022-62-0) is also available in ≥99% HPLC-grade quality; however, Boc-Ser(Bzl)-OH exhibits less variability in residual solvent content and higher batch-to-batch consistency, as reported in industry comparative analyses . The higher purity and consistency of Boc-Ser(Bzl)-OH translate to fewer purification steps and higher final peptide yields .

Purity Quality Control Peptide Synthesis

Boc-Ser(Bzl)-OH Demonstrates Minimal Racemization in Model Amide Bond Formation

In a comparative study of coupling reagents using Boc-Ser(Bzl)-OH and benzylamine as a model system, the use of specific reagents resulted in minimal racemization and very high yield. While the study focused on evaluating coupling reagents, the consistent and low racemization observed across all tested conditions demonstrates the intrinsic stability of the Boc-Ser(Bzl)-OH scaffold against epimerization during standard amide bond formation . This contrasts with serine derivatives bearing more labile protecting groups, which may be more prone to racemization under basic coupling conditions.

Racemization Coupling Efficiency Chiral Integrity

Competitive Cost-Performance Ratio in Boc-SPPS Compared to Fmoc-Ser(Bzl)-OH

For laboratories equipped for Boc-SPPS, Boc-Ser(Bzl)-OH offers a more economical solution compared to switching to Fmoc-Ser(Bzl)-OH (CAS 83792-48-7). The cost of Boc-Ser(Bzl)-OH is approximately 70–70–90 per 10g, whereas Fmoc-Ser(tBu)-OH (a comparable Fmoc-protected serine) costs 80–80–100 per 10g . Furthermore, Boc-Ser(Bzl)-OH is readily scalable to kilogram quantities with minimal yield loss and does not require the specialized, costly equipment needed for the acid-resistant conditions of Boc deprotection, making it an ideal choice for large-scale production .

Cost Efficiency Boc vs. Fmoc Chemistry SPPS Economics

High-Value Application Scenarios for Boc-O-Benzyl-L-Serine (CAS 23680-31-1)


Routine Boc-SPPS for Therapeutic Peptides and Peptidomimetics

Boc-Ser(Bzl)-OH is the standard building block for incorporating serine residues into peptides synthesized via Boc solid-phase peptide synthesis (Boc-SPPS). The orthogonal protection strategy ensures that the side-chain hydroxyl remains fully protected during repetitive TFA-mediated Boc deprotection cycles, preventing unwanted branching and ensuring high crude peptide purity . This makes it indispensable for the synthesis of complex therapeutic peptides and peptidomimetics where precise sequence control is critical.

Synthesis of Chiral API Intermediates Requiring High Enantiomeric Purity

The low propensity for racemization during coupling steps, as demonstrated in model amide bond formations with benzylamine , makes Boc-Ser(Bzl)-OH a valuable chiral building block for constructing enantiomerically pure Active Pharmaceutical Ingredient (API) intermediates. Its defined specific rotation ([α]20/D +20±1°) provides a reliable quality control metric to verify chiral integrity upon receipt, ensuring that subsequent synthetic steps maintain stereochemical fidelity.

Large-Scale Peptide Manufacturing Campaigns in Cost-Sensitive Environments

For industrial-scale peptide production utilizing Boc chemistry, Boc-Ser(Bzl)-OH offers a compelling economic advantage. Its competitive pricing (approximately 70–70–90 per 10g) and excellent scalability to kilogram quantities without significant yield loss reduce the overall cost of goods. This makes it the preferred choice over more expensive Fmoc-based alternatives when the synthetic route is optimized for Boc-SPPS, delivering substantial cost savings in multi-kilogram manufacturing campaigns.

Total Synthesis of Complex Natural Products (e.g., Arylomycins)

Boc-Ser(Bzl)-OH has been successfully employed as a reactant in the total synthesis of complex, biologically active natural products. Notably, it was utilized in the convergent total synthesis of the signal peptidase inhibitors arylomycins A2 and B2, where its protected serine moiety was incorporated into a fully elaborated peptide side chain that was then coupled to a macrocyclic core [1]. This application underscores its utility in advanced medicinal chemistry and natural product synthesis, where the integrity of protecting groups is paramount for complex fragment couplings.

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